(6S)-6-hydroxy-3-(hydroxymethyl)-2,4,4-trimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-hydroxy-3-(hydroxymethyl)-2,4,4-trimethylcyclohex-2-en-1-one is a complex organic compound with a unique structure characterized by multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-hydroxy-3-(hydroxymethyl)-2,4,4-trimethylcyclohex-2-en-1-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the use of cyclohexanone derivatives, which undergo a series of reactions such as hydroxylation, methylation, and cyclization under controlled conditions. Specific reagents and catalysts, such as strong acids or bases, are often employed to facilitate these transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-hydroxy-3-(hydroxymethyl)-2,4,4-trimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various acids or bases for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(6S)-6-hydroxy-3-(hydroxymethyl)-2,4,4-trimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes or other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (6S)-6-hydroxy-3-(hydroxymethyl)-2,4,4-trimethylcyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (6S)-6-(Hydroxymethyl)-5,5-dimethyl-3-oxo-1-cyclohexen-1-ylmethyl β-D-glucopyranoside
- (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(1-methoxy-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium-11-yl)phenoxy]oxane-3,4,5-triol
Uniqueness
What sets (6S)-6-hydroxy-3-(hydroxymethyl)-2,4,4-trimethylcyclohex-2-en-1-one apart from similar compounds is its specific arrangement of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
484033-30-9 |
---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(6S)-6-hydroxy-3-(hydroxymethyl)-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O3/c1-6-7(5-11)10(2,3)4-8(12)9(6)13/h8,11-12H,4-5H2,1-3H3/t8-/m0/s1 |
InChI Key |
GXQVJCFTHJAGRK-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1=O)O)(C)C)CO |
Canonical SMILES |
CC1=C(C(CC(C1=O)O)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.